Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate
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Overview
Description
Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzenesulfonyl group, a dichlorophenyl group, and a hydrazinylidene moiety, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl acetate with benzenesulfonyl chloride and 2,5-dichlorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzenesulfonyl derivatives.
Scientific Research Applications
Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate can be compared with other similar compounds such as:
Ethyl (benzenesulfonyl)acetate: Lacks the dichlorophenyl and hydrazinylidene groups, making it less complex.
2,5-Dichlorophenylhydrazine: Lacks the ethyl benzenesulfonyl acetate moiety, resulting in different reactivity and applications.
Benzenesulfonyl hydrazine: Lacks the ethyl acetate and dichlorophenyl groups, leading to different chemical properties.
Properties
CAS No. |
143605-18-9 |
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Molecular Formula |
C16H14Cl2N2O4S |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
ethyl 2-(benzenesulfonyl)-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C16H14Cl2N2O4S/c1-2-24-16(21)15(25(22,23)12-6-4-3-5-7-12)20-19-14-10-11(17)8-9-13(14)18/h3-10,19H,2H2,1H3 |
InChI Key |
FTDUTFCVAZFQCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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